molecular formula C5H7N3O3 B13803013 3-[[(Hydroxyimino)acetyl]amino]propenamide CAS No. 2508-65-8

3-[[(Hydroxyimino)acetyl]amino]propenamide

Katalognummer: B13803013
CAS-Nummer: 2508-65-8
Molekulargewicht: 157.13 g/mol
InChI-Schlüssel: QSQKMLSXKVSYMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[[(Hydroxyimino)acetyl]amino]propenamide is a chemical compound with the molecular formula C5H7N3O3 and a molecular weight of 157.13 g/mol It is known for its unique structure, which includes a hydroxyimino group, an acetyl group, and a propenamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(Hydroxyimino)acetyl]amino]propenamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-aminopropenamide with hydroxylamine and acetic anhydride. The reaction is carried out in a suitable solvent, such as ethanol, at a temperature range of 0-5°C to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-[[(Hydroxyimino)acetyl]amino]propenamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-[[(Hydroxyimino)acetyl]amino]propenamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-[[(Hydroxyimino)acetyl]amino]propenamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The acetyl group may also play a role in modulating the compound’s reactivity and interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[[(Hydroxyimino)acetyl]amino]propenamide is unique due to the presence of both the hydroxyimino and acetyl groups, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

2508-65-8

Molekularformel

C5H7N3O3

Molekulargewicht

157.13 g/mol

IUPAC-Name

3-[(2-hydroxyiminoacetyl)amino]prop-2-enamide

InChI

InChI=1S/C5H7N3O3/c6-4(9)1-2-7-5(10)3-8-11/h1-3,11H,(H2,6,9)(H,7,10)

InChI-Schlüssel

QSQKMLSXKVSYMJ-UHFFFAOYSA-N

Kanonische SMILES

C(=CNC(=O)C=NO)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.